molecular formula C14H15NO2S B15228232 (3,4-Dimethyl-phenylamino)-thiophen-2-yl-acetic acid

(3,4-Dimethyl-phenylamino)-thiophen-2-yl-acetic acid

Cat. No.: B15228232
M. Wt: 261.34 g/mol
InChI Key: LFQSQCJORBJSKS-UHFFFAOYSA-N
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Description

(3,4-Dimethyl-phenylamino)-thiophen-2-yl-acetic acid is a compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of (3,4-Dimethyl-phenylamino)-thiophen-2-yl-acetic acid can be achieved through several synthetic routes. One common method involves the condensation reaction of thiophene derivatives with appropriate amines and acetic acid derivatives. The Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are some of the typical methods used for the preparation of thiophene derivatives . Industrial production methods often involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

(3,4-Dimethyl-phenylamino)-thiophen-2-yl-acetic acid undergoes various chemical reactions, including:

Scientific Research Applications

(3,4-Dimethyl-phenylamino)-thiophen-2-yl-acetic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (3,4-Dimethyl-phenylamino)-thiophen-2-yl-acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and affecting various cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to its therapeutic effects .

Comparison with Similar Compounds

(3,4-Dimethyl-phenylamino)-thiophen-2-yl-acetic acid can be compared with other thiophene derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities and applications.

Properties

Molecular Formula

C14H15NO2S

Molecular Weight

261.34 g/mol

IUPAC Name

2-(3,4-dimethylanilino)-2-thiophen-2-ylacetic acid

InChI

InChI=1S/C14H15NO2S/c1-9-5-6-11(8-10(9)2)15-13(14(16)17)12-4-3-7-18-12/h3-8,13,15H,1-2H3,(H,16,17)

InChI Key

LFQSQCJORBJSKS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(C2=CC=CS2)C(=O)O)C

Origin of Product

United States

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